2-(5-Chloro-1,2,3,4-tetrahydroisoquinolin-4-YL)ethanol
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Overview
Description
2-(5-Chloro-1,2,3,4-tetrahydroisoquinolin-4-YL)ethanol is a chemical compound that belongs to the class of tetrahydroisoquinolines. This compound is characterized by the presence of a chloro-substituted tetrahydroisoquinoline ring attached to an ethanol moiety. Tetrahydroisoquinolines are known for their diverse biological activities and are often found in natural products and synthetic analogs .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-Chloro-1,2,3,4-tetrahydroisoquinolin-4-YL)ethanol typically involves the functionalization of the tetrahydroisoquinoline core. One common method is the multicomponent reaction (MCR) approach, which allows for the efficient construction of complex molecules by combining multiple reactants in a single reaction vessel . This method improves atom economy and selectivity, making it a preferred choice in organic synthesis.
Industrial Production Methods
Industrial production of this compound may involve the use of transition metal-catalyzed cross-dehydrogenative coupling (CDC) strategies. These strategies involve the direct coupling of the C(sp3)-H bond of tetrahydroisoquinoline with various nucleophiles in the presence of cooxidants like hydrogen peroxide (H2O2) or tert-butyl hydroperoxide (TBHP) . This method is advantageous due to its high efficiency and environmental friendliness.
Chemical Reactions Analysis
Types of Reactions
2-(5-Chloro-1,2,3,4-tetrahydroisoquinolin-4-YL)ethanol undergoes various types of chemical reactions, including:
Oxidation: The ethanol moiety can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The chloro group can be reduced to form the corresponding hydrogenated compound.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) for oxidation, reducing agents like lithium aluminum hydride (LiAlH4) for reduction, and nucleophiles like sodium azide (NaN3) for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the ethanol moiety can yield 2-(5-Chloro-1,2,3,4-tetrahydroisoquinolin-4-YL)acetaldehyde or 2-(5-Chloro-1,2,3,4-tetrahydroisoquinolin-4-YL)acetic acid .
Scientific Research Applications
2-(5-Chloro-1,2,3,4-tetrahydroisoquinolin-4-YL)ethanol has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of 2-(5-Chloro-1,2,3,4-tetrahydroisoquinolin-4-YL)ethanol involves its interaction with specific molecular targets and pathways. For example, it has been shown to inhibit phenylethanolamine N-methyltransferase (PNMT), an enzyme involved in the synthesis of catecholamines. This inhibition can lead to a decrease in the production of catecholamines, which may have therapeutic implications in certain medical conditions.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 2-(5-Chloro-1,2,3,4-tetrahydroisoquinolin-4-YL)ethanol include other tetrahydroisoquinoline derivatives, such as:
- 1,2,3,4-Tetrahydroisoquinoline
- 2-(1,2,3,4-Tetrahydroisoquinolin-4-YL)ethanol
- 2-(5-Bromo-1,2,3,4-tetrahydroisoquinolin-4-YL)ethanol
Uniqueness
What sets this compound apart from similar compounds is its unique chloro substitution, which can significantly influence its chemical reactivity and biological activity. The presence of the chloro group can enhance its antimicrobial properties and make it a valuable intermediate in the synthesis of more complex molecules .
Properties
CAS No. |
885268-55-3 |
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Molecular Formula |
C11H14ClNO |
Molecular Weight |
211.69 g/mol |
IUPAC Name |
2-(5-chloro-1,2,3,4-tetrahydroisoquinolin-4-yl)ethanol |
InChI |
InChI=1S/C11H14ClNO/c12-10-3-1-2-8-6-13-7-9(4-5-14)11(8)10/h1-3,9,13-14H,4-7H2 |
InChI Key |
WCMPXYYISLKSAY-UHFFFAOYSA-N |
Canonical SMILES |
C1C(C2=C(CN1)C=CC=C2Cl)CCO |
Origin of Product |
United States |
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